molecular formula C14H9F3O B2531885 2'-Trifluoromethyl-biphenyl-2-carbaldehyde CAS No. 675596-31-3; 676348-34-8

2'-Trifluoromethyl-biphenyl-2-carbaldehyde

Cat. No.: B2531885
CAS No.: 675596-31-3; 676348-34-8
M. Wt: 250.22
InChI Key: YKVQWKAJNWLBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Trifluoromethyl-biphenyl-2-carbaldehyde is a chemical compound with the molecular formula C14H9F3O and a molecular weight of 250.22 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which includes an aldehyde functional group.

Preparation Methods

The synthesis of 2’-Trifluoromethyl-biphenyl-2-carbaldehyde typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.

Mechanism of Action

The mechanism of action of 2’-Trifluoromethyl-biphenyl-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophiles, making it reactive in various chemical processes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interactions with biological molecules .

Comparison with Similar Compounds

2’-Trifluoromethyl-biphenyl-2-carbaldehyde can be compared to other biphenyl derivatives, such as:

    Biphenyl-2-carbaldehyde: Lacks the trifluoromethyl group, making it less stable and less lipophilic.

    2’-Methyl-biphenyl-2-carbaldehyde: Contains a methyl group instead of a trifluoromethyl group, resulting in different reactivity and properties.

    2’-Chloro-biphenyl-2-carbaldehyde:

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-18/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVQWKAJNWLBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-34-8
Record name 676348-34-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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